Cas no 82212-04-2 (4-(2-methoxyphenyl)piperidine;hydrochloride)

4-(2-methoxyphenyl)piperidine;hydrochloride structure
82212-04-2 structure
Nombre del producto:4-(2-methoxyphenyl)piperidine;hydrochloride
Número CAS:82212-04-2
MF:C12H18ClNO
Megavatios:227.730422496796
MDL:MFCD02178920
CID:696008
PubChem ID:17174875

4-(2-methoxyphenyl)piperidine;hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • Piperidine, 4-(2-methoxyphenyl)-, hydrochloride
    • 4-(2-METHOXYPHENYL)PIPERIDINE HYDROCHLORIDE
    • 4-(2-methoxyphenyl)piperidine;hydrochloride
    • Piperidine, 4-(2-methoxyphenyl)-, hydrochloride (9CI)
    • 4-(2-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE
    • NMYBDSDZFMDKAC-UHFFFAOYSA-N
    • 4-(2-methoxyphenyl)piperidine HCl salt
    • 4-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
    • DB-075824
    • AS-67402
    • CS-0061997
    • DTXSID70589352
    • 4-(2-Methoxyphenyl)Piperidinium Chloride
    • 4-(2-methoxyphenyl)piperidine HCl
    • 4-(2-Methoxyphenyl)piperidinehydrochloride
    • SCHEMBL4776312
    • 82212-04-2
    • W17661
    • CHEMBL2011551
    • SY277341
    • AKOS000425326
    • MFCD02178920
    • EN300-7460950
    • MDL: MFCD02178920
    • Renchi: 1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
    • Clave inchi: NMYBDSDZFMDKAC-UHFFFAOYSA-N
    • Sonrisas: Cl.O(C)C1C(C2CCNCC2)=CC=CC=1

Atributos calculados

  • Calidad precisa: 227.1076919g/mol
  • Masa isotópica única: 227.1076919g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 166
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 21.3Ų

4-(2-methoxyphenyl)piperidine;hydrochloride Información de Seguridad

  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT

4-(2-methoxyphenyl)piperidine;hydrochloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021723-500mg
4-(2-methoxyphenyl)piperidine;hydrochloride
82212-04-2
500mg
3332.0CNY 2021-07-13
TRC
M012045-500mg
4-(2-Methoxyphenyl)piperidine Hydrochloride
82212-04-2
500mg
$ 570.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ET853-50mg
4-(2-methoxyphenyl)piperidine;hydrochloride
82212-04-2 97%
50mg
495.0CNY 2021-07-13
eNovation Chemicals LLC
Y1223591-1g
4-(2-Methoxyphenyl)piperidine hydrochloride
82212-04-2 95%
1g
$500 2024-06-03
Chemenu
CM363392-100mg
4-(2-Methoxyphenyl)piperidine hydrochloride
82212-04-2 95%+
100mg
$151 2022-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLCC0049-1-1G
4-(2-methoxyphenyl)piperidine;hydrochloride
82212-04-2 95%
1g
¥ 1,260.00 2023-04-13
Enamine
EN300-7460950-0.05g
4-(2-methoxyphenyl)piperidine hydrochloride
82212-04-2 95%
0.05g
$19.0 2024-05-23
Enamine
EN300-7460950-0.25g
4-(2-methoxyphenyl)piperidine hydrochloride
82212-04-2 95%
0.25g
$35.0 2024-05-23
Enamine
EN300-7460950-5.0g
4-(2-methoxyphenyl)piperidine hydrochloride
82212-04-2 95%
5.0g
$291.0 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021723-500mg
4-(2-Methoxyphenyl)piperidine hydrochloride
82212-04-2
500mg
3332CNY 2021-05-07

4-(2-methoxyphenyl)piperidine;hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  17 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Referencia
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Chloroform ,  Water ;  pH 8, rt
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Referencia
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Referencia
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Referencia
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C → reflux
1.2 reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Referencia
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 30 - 60 min, reflux; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Methanesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Chloroform ,  Water ;  pH 8, rt
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Referencia
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referencia
New strong fibrates with piperidine moiety
Komoto, Teruo; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(12), 1978-1985

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Referencia
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referencia
New strong fibrates with piperidine moiety
Komoto, Teruo; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(12), 1978-1985

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  310 min, 40 psi, rt
Referencia
1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines as mGluR2 Positive Allosteric Modulators for the Treatment of Psychosis
Zhang, Lei; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1724-1739

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Referencia
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  50 psi, rt
Referencia
Design, synthesis and biological evaluation of novel histone deacetylase inhibitors based on virtual screening
Lu, Hui; et al, Acta Pharmaceutica Sinica B, 2011, 1(4), 240-247

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Referencia
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  72 h, rt
Referencia
Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT2C agonists
Conway, Richard J.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2560-2564

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Referencia
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, 50 psi, rt
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  4 h, rt
Referencia
Discovery of β-Arrestin Biased, Orally Bioavailable, and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators
Pinkerton, Anthony B. ; et al, Journal of Medicinal Chemistry, 2019, 62(17), 8357-8363

4-(2-methoxyphenyl)piperidine;hydrochloride Raw materials

4-(2-methoxyphenyl)piperidine;hydrochloride Preparation Products

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